3-Bromo-4-methoxyaniline
Overview
Description
3-Bromo-4-methoxyaniline is a chemical compound that is not directly discussed in the provided papers, but its structure and properties can be inferred from related compounds. It is an aromatic amine with a bromine atom and a methoxy group attached to the benzene ring. The presence of these substituents suggests that it would exhibit certain electron-withdrawing and electron-donating properties, respectively.
Synthesis Analysis
The synthesis of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, involves regioselective bromination of a methoxy-substituted phenyl compound . This process typically yields high purity and good yields, as seen in the synthesis of 2-bromo-4-methoxyaniline in ionic liquid, which resulted in a 98.2% yield and 99.5% purity . These methods could potentially be adapted for the synthesis of 3-Bromo-4-methoxyaniline.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Bromo-4-methoxyaniline, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that the methoxy group is almost coplanar with the phenyl ring, and the presence of a bromine atom indicates electron-withdrawing characteristics . Spectroscopic studies on 3-methoxyaniline provide insights into the vibrational, UV, and NMR spectra, which could be relevant for understanding the molecular structure of 3-Bromo-4-methoxyaniline .
Chemical Reactions Analysis
The reactivity of bromo-methoxy-substituted compounds can be complex, as seen in the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives . Such reactivity patterns could be expected for 3-Bromo-4-methoxyaniline when reacting with various nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methoxyaniline can be deduced from related compounds. For instance, the electron-withdrawing nature of the bromine atom and the electron-donating properties of the methoxy group would influence the compound's reactivity . The spectroscopic analysis of 3-methoxyaniline provides detailed information on the vibrational frequencies and NMR chemical shifts, which are valuable for understanding the physical properties of 3-Bromo-4-methoxyaniline . Additionally, the nonlinear optical behavior of N-(3-Hydroxybenzalidene)4-bromoaniline suggests that bromo-methoxy-substituted anilines could exhibit interesting optical properties .
Scientific Research Applications
Synthesis of Novel Compounds
3-Bromo-4-methoxyaniline plays a pivotal role in the synthesis of diverse compounds. A notable application involves its transformation into 3-bromo-6-nitroquinolines and 3-bromo-6-methoxyquinolines using 2,2,3-Tribromopropanal. These intermediates are further converted into 3-bromoquinolin-6-ols, which can carry additional substituents, expanding their utility in chemical synthesis (Lamberth et al., 2014).
Corrosion Inhibition
In the context of corrosion inhibition, a derivative of 3-Bromo-4-methoxyaniline, specifically N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, has been utilized as an effective inhibitor for zinc metal in hydrochloric acid solutions. Its inhibition efficiency increases with concentration, demonstrating its potential in material protection (Assad et al., 2015).
Photodynamic Therapy in Cancer Treatment
A zinc phthalocyanine derivative involving 3-Bromo-4-methoxyaniline has been synthesized for use in photodynamic therapy, a treatment modality for cancer. This derivative exhibits excellent fluorescence properties and high singlet oxygen quantum yield, crucial for effective photodynamic therapy (Pişkin et al., 2020).
Chemical Reactivity and Non-Linear Optical Properties
The compound 4-Bromo-3-(Methoxymethoxy) Benzoic Acid, closely related to 3-Bromo-4-methoxyaniline, has been studied for its reactivity and non-linear optical properties. This study provides insights into the molecule's reactivity parameters and its potential in non-linear optics applications (Yadav et al., 2022).
Antibacterial Applications
In the realm of biomedicine, bromophenols derived from 3-Bromo-4-methoxyaniline have shown significant antibacterial activities. These compounds have been isolated from marine algae and demonstrate effectiveness against various bacterial strains, highlighting their potential in addressing bacterial infections (Xu et al., 2003).
Safety And Hazards
3-Bromo-4-methoxyaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-4-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUFTXMBONJQTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359376 | |
Record name | 3-Bromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methoxyaniline | |
CAS RN |
19056-41-8 | |
Record name | 3-Bromo-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.